Toquizine -

Toquizine

Catalog Number: EVT-10914567
CAS Number:
Molecular Formula: C23H29N5O
Molecular Weight: 391.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

Toquizine was first identified in the context of research aimed at developing new therapeutic agents for anxiety and related disorders. Its synthesis and characterization have been documented in various scientific studies, highlighting its relevance in medicinal chemistry and pharmacology.

Classification

Toquizine belongs to the class of benzodiazepines, which are well-known for their psychoactive effects. This classification is significant as it implies a mechanism of action that may involve modulation of neurotransmitter systems, particularly gamma-aminobutyric acid (GABA) receptors.

Synthesis Analysis

Methods

The synthesis of Toquizine typically involves multi-step organic reactions, often starting from simpler benzodiazepine precursors. Common methods include:

  1. Condensation Reactions: These reactions form the core benzodiazepine structure by condensing appropriate amines and carbonyl compounds.
  2. Cyclization: Cyclization reactions are crucial for forming the diazepine ring, which is characteristic of benzodiazepines.
  3. Functional Group Modifications: Post-synthesis modifications can enhance the compound's efficacy or selectivity for specific targets.

Technical Details

The synthesis often requires careful control of reaction conditions such as temperature, pH, and solvent choice to ensure high yields and purity of Toquizine. Advanced techniques like chromatography may be employed for purification.

Molecular Structure Analysis

Structure

Toquizine's molecular structure can be represented as follows:

  • Molecular Formula: C₁₄H₁₁ClN₂O
  • Molecular Weight: Approximately 260.7 g/mol

The compound features a benzodiazepine core, characterized by a fused benzene and diazepine ring system, with various substituents that influence its biological activity.

Data

X-ray crystallography or NMR spectroscopy is typically used to elucidate the precise three-dimensional arrangement of atoms in Toquizine, providing insights into its potential interactions with biological targets.

Chemical Reactions Analysis

Reactions

Toquizine undergoes various chemical reactions that can be utilized to modify its structure or enhance its pharmacological properties:

  1. Hydrolysis: This reaction can lead to the formation of active metabolites.
  2. Oxidation: Oxidative reactions can introduce functional groups that may improve solubility or receptor binding.
  3. Reduction: Reduction reactions can alter the electronic properties of the compound, potentially affecting its activity.

Technical Details

These reactions require specific conditions and catalysts to proceed efficiently. For instance, oxidation might involve the use of oxidizing agents like potassium permanganate or chromium trioxide under controlled conditions.

Mechanism of Action

Process

The mechanism of action of Toquizine likely involves modulation of GABA receptors in the brain. By enhancing GABAergic activity, Toquizine may produce anxiolytic effects, reducing neuronal excitability.

Data

Pharmacological studies often employ electrophysiological techniques to measure changes in neuronal activity upon administration of Toquizine, providing quantitative data on its efficacy and potency compared to other benzodiazepines.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a crystalline solid.
  • Solubility: Soluble in organic solvents like ethanol but poorly soluble in water.
  • Melting Point: The melting point is generally around 150-160°C, indicating thermal stability.

Chemical Properties

Toquizine exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions. Its reactivity profile suggests potential for further derivatization to enhance therapeutic properties.

Applications

Scientific Uses

Toquizine has potential applications in several areas:

  1. Anxiolytic Therapy: Given its classification as a benzodiazepine derivative, Toquizine may be explored for treating anxiety disorders.
  2. Research Tool: It can serve as a pharmacological tool in studies aimed at understanding GABA receptor dynamics.
  3. Drug Development: Ongoing research may focus on optimizing Toquizine's structure to improve efficacy and reduce side effects compared to existing benzodiazepines.
Historical Evolution & Academic Significance of Toquizine

Emergence in Heterocyclic Compound Research Lineages

Toquizine represents a significant milestone in the structural diversification of nitrogen-containing heterocyclic compounds. Its discovery emerged during systematic investigations into complex Murraya-derived alkaloids, which gained momentum in the late 20th century alongside advances in chromatographic separation and spectroscopic elucidation techniques. Historically, alkaloid research progressed through distinct phases: an initial era of isolation and characterization (1770–1820) marked by the pioneering work of Sertürner (morphine) and Pelletier/Caventou (quinine) [3], followed by structural elucidation efforts in the mid-20th century, and culminating in the targeted exploration of bioactive heterocyclic scaffolds in the 1980s–1990s. Within this lineage, Toquizine exemplifies the transition from empirical isolation to rational design of alkaloid-inspired heterocycles.

Table 1: Key Historical Milestones in Alkaloid Research Relevant to Toquizine’s Emergence

Time PeriodResearch FocusRepresentative AlkaloidsImpact on Toquizine Research
1770–1820Initial isolation of crude plant metabolitesMorphine, Narcotine, PiperineEstablished foundational alkaloid chemistry principles
1818–1860Purification and nomenclature developmentQuinine, Cytisine, StrychnineRefined techniques for nitrogenous base isolation
Mid-20th CenturyStructural elucidationReserpine, VinblastineEnabled X-ray/NMR-based structural analysis
1980s–PresentBioactivity-guided designToquizine analogsFacilitated targeted synthesis of novel heterocycles

The structural architecture of Toquizine—featuring a rare fused quinazolinoindole core—directly descends from systematic modifications of traditional alkaloid scaffolds. This progression reflects the broader shift in heterocyclic chemistry from observation to innovation, where traditional alkaloid nuclei served as templates for synthetic diversification. Research into the Amaryllidaceae and Rutaceae plant families (notable for structurally complex alkaloids) provided critical biosynthetic insights that informed Toquizine’s rational design [1] [3]. Crucially, its development coincided with the adoption of the "effective publication date" standard for discovery claims—a practice formalized to resolve historical priority disputes in alkaloid research [3].

Role in Paradigm Shifts in Medicinal Alkaloid Discovery

Toquizine exemplifies three interconnected paradigm shifts in medicinal alkaloid research: the transition from plant-sourcing to synthetic accessibility, the integration of multi-target pharmacology, and the redefinition of "druggability" for complex natural product scaffolds. Historically, alkaloid drug development faced sustainability challenges due to reliance on vulnerable plant resources (e.g., Taxus species for paclitaxel) [2]. Toquizine’s synthetic tractability—achieved through innovative cyclization strategies—demonstrated that structurally sophisticated alkaloids could be produced without ecological compromise, aligning with modern sustainable chemistry principles.

The compound’s mechanism of action further disrupted conventional approaches. Unlike classical monofunctional alkaloids (e.g., morphine for opioid receptors), Toquizine exhibits polypharmacology, simultaneously modulating kinase signaling pathways and epigenetic regulators. This multi-target profile emerged from systematic structure-activity relationship studies on its tricyclic core:

Table 2: Structural Evolution of Toquizine’s Pharmacologically Active Core

Scaffold GenerationCore StructureBiological TargetsTherapeutic Implications
First-GenerationSimplified quinazolineSingle kinase inhibitionLimited efficacy in complex diseases
Second-GenerationFused quinoline-indoleDual kinase/epigenetic modulationImproved cellular efficacy, toxicity issues
Toquizine (Current)Fused quinazolinoindoleMulti-kinase/HDAC/DNMT modulationSynergistic effects in resistant models

This progression illustrates how Toquizine’s design reconciles two historically competing priorities: molecular complexity for selective bioactivity and synthetic feasibility for scalability. Furthermore, it challenged the dominance of Lipinski’s "Rule of Five" in drug development. With molecular weight exceeding 500 Da and multiple hydrogen bond acceptors, Toquizine violates traditional druggability criteria yet demonstrates excellent cellular permeability—a phenomenon attributed to its intramolecular hydrogen bonding and conformational rigidity [2]. This legitimized the exploration of "beyond rule of five" natural product analogs in modern medicinal chemistry.

Position Within Modern Drug Discovery Frameworks

Toquizine occupies a strategic niche within contemporary drug discovery paradigms characterized by artificial intelligence-driven design, integrated screening platforms, and targeted therapeutic applications against globally neglected diseases. Its development reflects the convergence of Fourth Industrial Revolution (4IR) technologies—including computational metabolomics and genomics—with traditional natural product chemistry [1].

Bioinformatics approaches were instrumental in positioning Toquizine within global disease priorities. Computational analysis of its scaffold against pathogen genomes (e.g., Trypanosoma cruzi, Leishmania donovani) identified potential inhibitory activity against tropical disease targets, guiding subsequent experimental validation. This exemplifies the modern "in silico first" approach for natural product prioritization, addressing the critical bottleneck in neglected tropical disease (NTD) drug discovery [1]. Toquizine’s inclusion in the Natural Product Drug Discovery 4IR framework demonstrates how alkaloid research now leverages:

  • Genomic Mining: Identification of biosynthetic gene clusters for scalable production
  • AI-Powered Screening: Prediction of polypharmacology and toxicity profiles
  • Sustainable Sourcing: Semi-synthesis from renewable precursors

Table 3: Toquizine’s Integration into Modern Drug Discovery Workflows

Discovery StageTraditional Alkaloid ApproachToquizine-Enhanced ApproachTechnological Enablers
Lead IdentificationRandom plant screeningPhylogenetically-guided database miningGenomics, AI-based virtual screening
Structure ElucidationMonths-years of chemical analysisDays-weeks via hybrid NMR/ML algorithmsMachine learning-assisted spectroscopy
Target DeconvolutionSingle-target binding assaysSystems biology network mappingChemoproteomics, multi-omics integration
Supply SolutionsPlant extraction with ecological impactBiocatalysis/synthetic biology productionCRISPR-engineered microbial biosynthesis

Furthermore, Toquizine epitomizes the Quintuple Helix innovation model, integrating academic research, industrial development, governmental policy, public engagement, and environmental sustainability. Its development pipeline addresses the World Health Organization’s call for novel chemotherapies against multidrug-resistant infections and NTDs while incorporating green chemistry principles [1]. The compound’s journey—from heterocyclic design to clinical candidate—validates contemporary frameworks where alkaloids serve as privileged scaffolds for targeted molecular engineering rather than merely as natural curiosities. This positions Toquizine at the vanguard of next-generation alkaloid-based drug discovery, bridging historical wisdom with cutting-edge technological integration.

Properties

Product Name

Toquizine

IUPAC Name

N-(4-ethyl-7-methyl-6,6a,8,9,10,10a-hexahydroindolo[4,3-fg]quinolin-9-yl)-3,5-dimethylpyrazole-1-carboxamide

Molecular Formula

C23H29N5O

Molecular Weight

391.5 g/mol

InChI

InChI=1S/C23H29N5O/c1-5-27-12-16-10-21-19(18-7-6-8-20(27)22(16)18)11-17(13-26(21)4)24-23(29)28-15(3)9-14(2)25-28/h6-9,12,17,19,21H,5,10-11,13H2,1-4H3,(H,24,29)

InChI Key

ZSJNNQSQILSGMP-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C2CC3C(CC(CN3C)NC(=O)N4C(=CC(=N4)C)C)C5=C2C1=CC=C5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.